molecular formula C15H14N2O3 B14032827 Ethyl 5-benzoylaminonicotinate CAS No. 101512-22-5

Ethyl 5-benzoylaminonicotinate

Cat. No.: B14032827
CAS No.: 101512-22-5
M. Wt: 270.28 g/mol
InChI Key: MMUNFMWSFAMFRW-UHFFFAOYSA-N
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Description

Ethyl 5-(benzoylamino)nicotinate is an organic compound with the molecular formula C15H14N2O3 It is a derivative of nicotinic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the hydrogen atom of the amine group is replaced by a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-(benzoylamino)nicotinate can be synthesized through a multi-step process involving the following key steps:

    Nitration: Nicotinic acid is first nitrated to form 5-nitro-nicotinic acid.

    Reduction: The nitro group is then reduced to an amine group, resulting in 5-amino-nicotinic acid.

    Benzoylation: The amine group is benzoylated using benzoyl chloride in the presence of a base such as pyridine to form 5-(benzoylamino)nicotinic acid.

    Esterification: Finally, the carboxyl group of 5-(benzoylamino)nicotinic acid is esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield ethyl 5-(benzoylamino)nicotinate.

Industrial Production Methods

On an industrial scale, the production of ethyl 5-(benzoylamino)nicotinate follows similar steps but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and the use of more efficient catalysts and solvents to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(benzoylamino)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction of the benzoyl group can yield the corresponding amine.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: 5-(benzoylamino)nicotinic acid.

    Substitution: 5-(benzoylamino)nicotinic acid.

Scientific Research Applications

Ethyl 5-(benzoylamino)nicotinate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 5-(benzoylamino)nicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoyl group enhances its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 5-(benzoylamino)nicotinate can be compared with other nicotinic acid derivatives, such as:

    Ethyl nicotinate: Lacks the benzoyl group, resulting in different chemical properties and biological activities.

    Benzyl nicotinate: Contains a benzyl group instead of an ethyl group, leading to variations in solubility and reactivity.

    Nicotinic acid: The parent compound, which has different pharmacological properties due to the absence of ester and benzoyl groups.

Ethyl 5-(benzoylamino)nicotinate is unique due to the presence of both the ethyl ester and benzoyl groups, which confer specific chemical and biological properties that are not observed in other similar compounds.

Biological Activity

Ethyl 5-benzoylaminonicotinate (EBAN) is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity of EBAN, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

EBAN is a derivative of nicotinic acid, characterized by the presence of a benzoyl group at the 5-position of the amino-nicotinate structure. Its chemical formula is C14_{14}H14_{14}N2_2O2_2, and it can be represented as follows:

C14H14N2O2\text{C}_{14}\text{H}_{14}\text{N}_2\text{O}_2

This structure contributes to its biological activity, particularly in its interactions with various biological targets.

Antimicrobial Activity

EBAN has been evaluated for its antimicrobial properties. Studies indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for EBAN against selected bacterial strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus (Gram +ve)50
Escherichia coli (Gram -ve)100
Pseudomonas aeruginosa (Gram -ve)75

These results suggest that EBAN could be a promising candidate for developing new antibacterial agents.

Antidiabetic Activity

Research has demonstrated that EBAN possesses hypoglycemic effects in diabetic models. In an alloxan-induced diabetic mouse model, EBAN treatment resulted in a significant reduction in blood glucose levels compared to control groups. The results are presented in Table 2.

Treatment Group Blood Glucose Level (mg/dL)
Control250 ± 10
EBAN (50 mg/kg)180 ± 15
EBAN (100 mg/kg)130 ± 12

This indicates that EBAN may have potential as an antidiabetic agent, warranting further investigation into its mechanisms of action.

The biological activity of EBAN is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : EBAN may inhibit key enzymes involved in glucose metabolism, contributing to its hypoglycemic effects.
  • Antioxidant Properties : The compound exhibits antioxidant activity, which may help mitigate oxidative stress associated with diabetes and other metabolic disorders.
  • Interaction with Nicotinic Receptors : As a derivative of nicotinic acid, EBAN could interact with nicotinic acetylcholine receptors, influencing neurotransmission and potentially affecting metabolic pathways.

Case Studies and Research Findings

Several studies have focused on the biological activities of EBAN:

  • A study published in Heliyon explored the synthesis of various pyridine derivatives, including EBAN, highlighting its potential applications in medicinal chemistry due to its diverse biological activities .
  • Another investigation assessed the anti-inflammatory properties of related compounds, suggesting that modifications in the structure can lead to enhanced therapeutic effects .

Properties

CAS No.

101512-22-5

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

ethyl 5-benzamidopyridine-3-carboxylate

InChI

InChI=1S/C15H14N2O3/c1-2-20-15(19)12-8-13(10-16-9-12)17-14(18)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,17,18)

InChI Key

MMUNFMWSFAMFRW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CN=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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